

Optimal Dosage of CDDO-dhTFEA for Murine Research: Application Notes and Protocols

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Compound of Interest

Compound Name: CDDO-dhTFEA

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These application notes provide a comprehensive overview of the optimal dosage and administration of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide (**CDDO-dhTFEA**), also known as RTA dh404, in mouse and rat models for preclinical research. The provided protocols are based on findings from various studies investigating its therapeutic potential in a range of disease models.

Data Summary of CDDO-dhTFEA and Analogs in Rodent Models

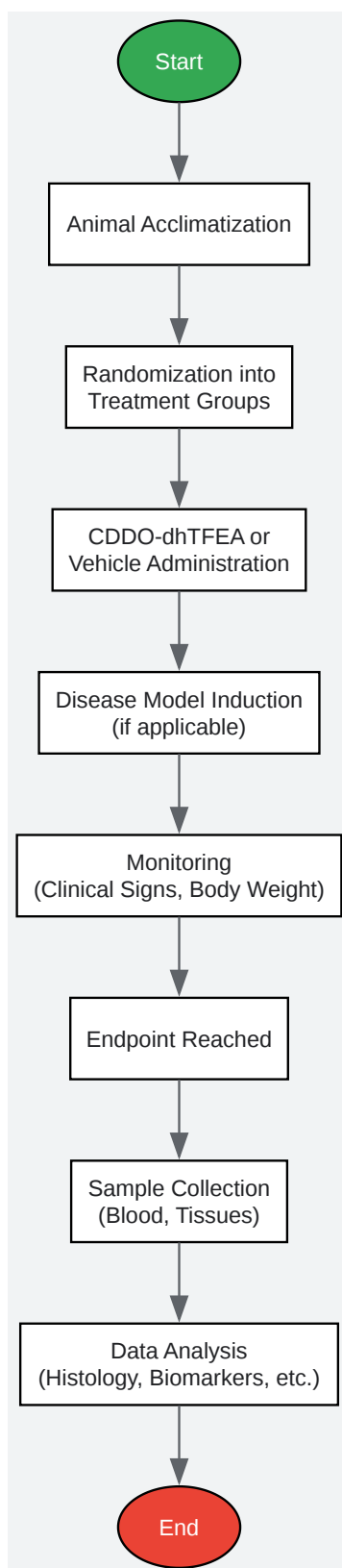
The following table summarizes the quantitative data on the dosage and administration of **CDDO-dhTFEA** and its closely related analogs in different rodent studies. This information is crucial for designing new experiments and for the comparison of outcomes across various models.

Compound	Species	Disease Model	Dosage	Administration Route	Duration	Key Outcomes
CDDO-dhTFEA	Rat	Chronic Kidney Disease (CKD)	2 mg/kg/day	Oral (daily)	12 weeks	Restored Nrf2 activity, attenuated oxidative stress, inflammation, and fibrosis.[1][2][3]
CDDO-TFEA	Mouse	Amyotrophic Lateral Sclerosis (ALS)	400 mg/kg of food (~80 mg/kg/day)	Oral (in food)	From 30 days of age	Activated Nrf2/ARE pathway, extended survival.[4]
CDDO-Imidazolidine	Mouse	Kidney Ischemia-Reperfusion Injury	30 µmol/kg	Gastric gavage	Pre-treatment	Conferred protection against acute kidney injury, improved mortality and renal function.[5]
CDDO-Imidazolidine	Mouse	Liver Ischemia-Reperfusion Injury	2 mg/kg	Intraperitoneal	3 hours pre-ischemia	Protected liver from injury through activation of the

						Nrf2/HO-1 pathway.[6]
CDDO-Methyl Ester	Mouse	Lung Cancer	50-100 mg/kg diet	Oral (in diet)	8-12 weeks	Reduced tumor burden and reprogrammed the immune microenvironment.[7]

Key Signaling Pathway: Nrf2-Keap1

CDDO-dhTFEA and its analogs are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[1][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. **CDDO-dhTFEA** interacts with Keap1, disrupting the Nrf2-Keap1 complex.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of numerous cytoprotective enzymes.[1][8] These compounds have also been shown to inhibit the pro-inflammatory NF-κB pathway.[1]



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